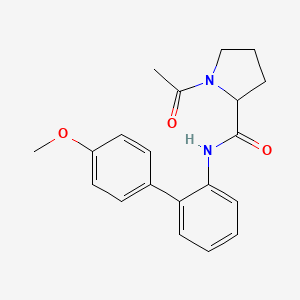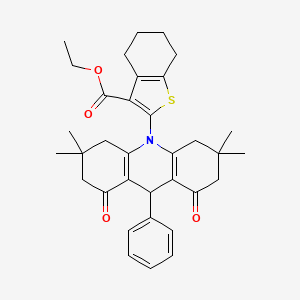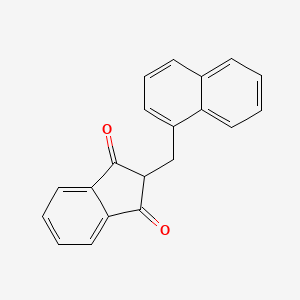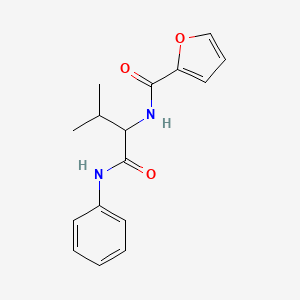
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPA is a prodrug that is converted into its active form, which acts as an agonist of the AMPA receptor. AMPA has been studied extensively for its potential use in treating various neurological disorders, including Alzheimer's disease and epilepsy. In
作用機序
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide acts as an agonist of the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor, which is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide binds to the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor, it causes the influx of cations, including sodium and calcium ions, into the postsynaptic neuron, leading to depolarization and the generation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
Biochemical and Physiological Effects:
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have several biochemical and physiological effects, including the enhancement of synaptic plasticity, the promotion of neurogenesis, and the modulation of neurotransmitter release. In addition, 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its high potency and specificity for the 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor. This allows researchers to study the effects of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide on synaptic plasticity and memory formation with a high degree of precision. However, one limitation of using 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its potential toxicity at high doses, which can lead to cell death and other adverse effects.
将来の方向性
There are several future directions for research on 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide, including the development of new 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide receptor agonists with improved potency and selectivity, the investigation of the role of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in synaptic plasticity and memory formation, and the exploration of the potential therapeutic applications of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in various neurological disorders. In addition, the use of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide in combination with other drugs or therapies may enhance its effectiveness and reduce its potential side effects.
合成法
The synthesis of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide involves several steps, starting with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-acetylprolinamide in the presence of a base to form the desired product, 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research is the use of 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide as a potential treatment for neurological disorders, including Alzheimer's disease and epilepsy. 1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, and it has also been shown to reduce seizure activity in animal models of epilepsy.
特性
IUPAC Name |
1-acetyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)22-13-5-8-19(22)20(24)21-18-7-4-3-6-17(18)15-9-11-16(25-2)12-10-15/h3-4,6-7,9-12,19H,5,8,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRHILQDSBRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4'-methoxy-2-biphenylyl)prolinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)


![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)

![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)

![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)